molecular formula C11H14ClN3 B8627852 8-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane CAS No. 824982-32-3

8-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane

Cat. No. B8627852
M. Wt: 223.70 g/mol
InChI Key: HOOFELWIXUJJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

824982-32-3

Product Name

8-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

8-(3-chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H14ClN3/c12-10-2-1-5-14-11(10)15-8-3-4-9(15)7-13-6-8/h1-2,5,8-9,13H,3-4,6-7H2

InChI Key

HOOFELWIXUJJIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1N2C3=C(C=CC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 8-(3-chloro-2-pyridinyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (285 mg, 880 μmol) in dry dichloromethane (2 mL) was treated with trifluoroacetic acid (2 mL). After stirring at ambient temperature for 30 minutes, the mixture was concentrated under reduced pressure and the residue was treated with 1N sodium hydroxide solution. The mixture was extracted with ethyl acetate and the organic phase was concentrated under reduced pressure to provide the title compound. MS (DCI/NH3) m/z: 224 (M+H)+; 1H NMR (CDCl3) δ 1.87 (m, 2H), 1.97 (m, 2H), 2.75 (dd, 2H), 3.24 (dd, 2H), 4.44 (dd, 2H), 6.73 (dd, 1H), 7.54 (dd, 1H), 8.08 (dd, 1H).
Name
tert-Butyl 8-(3-chloro-2-pyridinyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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